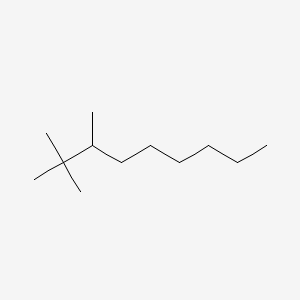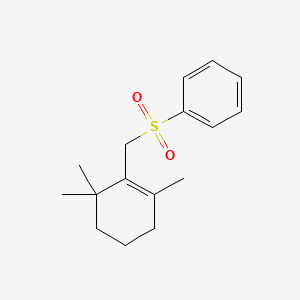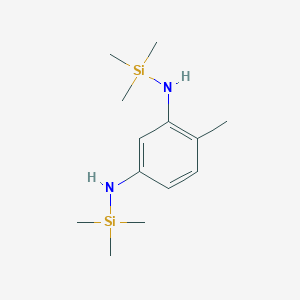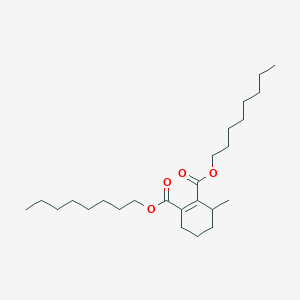
2,2,3-Trimethylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trimethylnonane is a hydrocarbon belonging to the alkane family. Its molecular formula is C12H26, and it has a molecular weight of 170.3348 g/mol . This compound is characterized by its branched structure, which includes three methyl groups attached to a nonane backbone. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylnonane can be achieved through various methods, including:
Alkylation of Nonane: One common method involves the alkylation of nonane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2,2,3-Trimethyl-1-nonene using a palladium or platinum catalyst. This reaction is conducted under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation method due to its efficiency and scalability. The process is carried out in large reactors where the catalyst is continuously regenerated to maintain high conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trimethylnonane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives such as alcohols, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons. Catalytic hydrogenation is a typical reduction method.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule. These reactions are usually carried out using halogen gases in the presence of ultraviolet light or a radical initiator.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Chlorine (Cl2) or Bromine (Br2) with ultraviolet light
Major Products Formed
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2,2,3-Trimethylnonane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studies involving lipid metabolism often use this compound as a model compound to understand the behavior of branched-chain hydrocarbons in biological systems.
Medicine: Research into drug delivery systems sometimes employs this compound to study the solubility and transport of hydrophobic compounds.
Industry: It is used as a solvent and intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethylnonane primarily involves its interaction with other molecules through van der Waals forces. Its branched structure allows for unique packing and interaction properties, which can influence the behavior of mixtures and solutions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: A structural isomer of 2,2,3-Trimethylnonane with a different arrangement of methyl groups.
2,2,3-Trimethylbutane: A smaller branched alkane with similar chemical behavior.
Uniqueness
This compound is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its higher molecular weight compared to smaller alkanes results in different boiling and melting points, making it suitable for specific industrial applications.
Propiedades
Número CAS |
55499-04-2 |
|---|---|
Fórmula molecular |
C12H26 |
Peso molecular |
170.33 g/mol |
Nombre IUPAC |
2,2,3-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-7-8-9-10-11(2)12(3,4)5/h11H,6-10H2,1-5H3 |
Clave InChI |
XXNUJUNKYOZLAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)




![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)

![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)

![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)

![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
